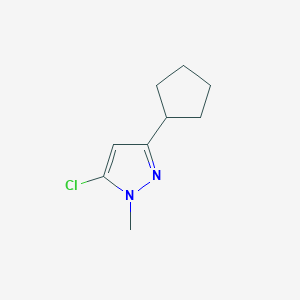
1,2,3-Tri-O-galloyl-beta-D-glucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Tri-O-galloyl-beta-D-glucose is a naturally occurring hydrolyzable tannin. It is a polyphenolic compound found in various plants, particularly in tea leaves and other medicinal herbs. This compound is known for its significant medicinal properties, including anti-inflammatory, antioxidant, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Tri-O-galloyl-beta-D-glucose can be synthesized through the reaction of glucose with gallic acid or its derivatives. One common method involves the esterification of glucose with gallic acid chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and requires several hours to complete .
Industrial Production Methods
Industrial production of this compound often involves the extraction of the compound from plant sources. The extraction process includes steps such as solvent extraction, filtration, and purification using techniques like high-performance liquid chromatography (HPLC). This method ensures the isolation of high-purity this compound for various applications .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Tri-O-galloyl-beta-D-glucose undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Hydrolysis: It can be hydrolyzed to release gallic acid and glucose.
Esterification: The compound can form esters with other acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being commonly used.
Esterification: Catalysts such as sulfuric acid or enzymes can be used to promote esterification reactions.
Major Products Formed
Oxidation: Quinones and other oxidation products.
Hydrolysis: Gallic acid and glucose.
Esterification: Various esters depending on the reacting acid.
Scientific Research Applications
1,2,3-Tri-O-galloyl-beta-D-glucose has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyphenolic structures and reactions.
Biology: Investigated for its role in plant defense mechanisms and interactions with proteins.
Medicine: Explored for its potential antiviral properties, particularly against viruses like SARS-CoV-2. It also shows promise in anti-inflammatory and antioxidant therapies.
Industry: Utilized in the development of natural preservatives and antioxidants for food and cosmetic products.
Mechanism of Action
The mechanism of action of 1,2,3-Tri-O-galloyl-beta-D-glucose involves its interaction with various molecular targets and pathways:
Antiviral Activity: The compound inhibits viral entry by binding to viral proteins and preventing their interaction with host cell receptors.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
1,2,3-Tri-O-galloyl-beta-D-glucose is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:
1,2,6-Tri-O-galloyl-beta-D-glucose: Another hydrolyzable tannin with similar medicinal properties.
1,3,6-Tri-O-galloyl-beta-D-glucose: Known for its antioxidant and antiviral activities.
1,2,3,4,6-Penta-O-galloyl-beta-D-glucose: A more extensively galloylated compound with potent biological activities.
These compounds share similar polyphenolic structures but differ in the number and position of galloyl groups, which influence their specific activities and applications.
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3-hydroxy-2-(hydroxymethyl)-5,6-bis[(3,4,5-trihydroxybenzoyl)oxy]oxan-4-yl] 3,4,5-trihydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O18/c28-7-17-21(38)22(43-24(39)8-1-11(29)18(35)12(30)2-8)23(44-25(40)9-3-13(31)19(36)14(32)4-9)27(42-17)45-26(41)10-5-15(33)20(37)16(34)6-10/h1-6,17,21-23,27-38H,7H2/t17-,21-,22+,23-,27+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACFXELYCBWKGT-VFTFQOQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC2C(C(OC(C2OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201345780 |
Source


|
| Record name | 1,2,3-Tri-O-galloyl-beta-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201345780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84415-91-8 |
Source


|
| Record name | 1,2,3-Tri-O-galloyl-beta-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201345780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
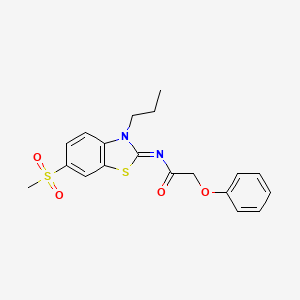
![N-[(2R,3S)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2402941.png)
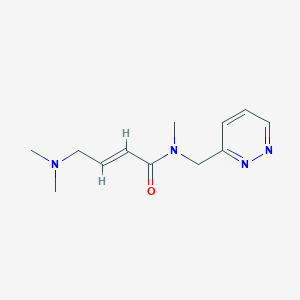


![5-[(4-chlorophenoxy)methyl]-N-(3-methoxyphenyl)furan-2-carboxamide](/img/structure/B2402947.png)
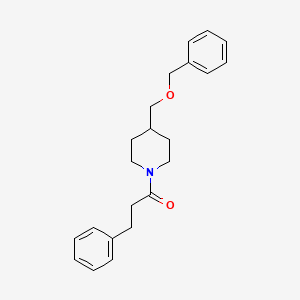
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-chloro-5-methylthiophene-2-carboxamide;hydrochloride](/img/structure/B2402950.png)
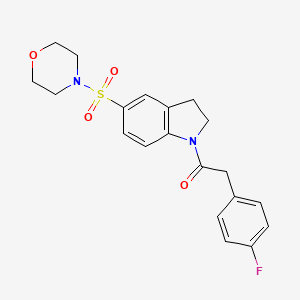
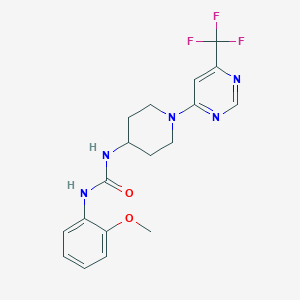
![ethyl 2-(5-nitrothiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2402954.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone](/img/structure/B2402957.png)

